

Diethyl 2,2-difluoromalonate: A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: Diethyl 2,2-difluoromalonate

Cat. No.: B1296167

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CAS Number: 680-65-9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Diethyl 2,2-difluoromalonate**, a pivotal building block in modern medicinal chemistry and organic synthesis. Valued for its ability to introduce the gem-difluoromethylene group, this reagent offers a strategic advantage in the design of novel therapeutics and functional materials. The difluoromethyl group can act as a bioisosteric replacement for carbonyl groups, ethers, or hydroxymethylene moieties, thereby enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

Core Chemical and Physical Properties

Diethyl 2,2-difluoromalonate is a colorless to light-yellow liquid.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ F ₂ O ₄	[2][3][4]
Molecular Weight	196.15 g/mol	[2][3][4]
Density	1.179 g/cm ³	[2]
Boiling Point	94-95 °C at 23 mmHg	[2]
IUPAC Name	diethyl 2,2-difluoropropanedioate	[1][5]
Synonyms	Diethyl difluoromalonate, Difluoromalonic acid diethyl ester	[2][5][6]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Diethyl 2,2-difluoromalonate** and its reaction products. The following tables summarize the key spectral features.

NMR Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Reference
¹ H	CDCl ₃	1.34	t	7.0	[1]
4.33	q	7.0	[1]		
¹³ C	CDCl ₃	13.9	[1]		
62.6	[1]				
85.2	d	195.0	[1]		
163.9	d	24.0	[1]		
¹⁹ F	CDCl ₃	-195.17	d	48.5	[1]

IR and Mass Spectrometry

Spectroscopic Technique	Key Data	Reference
Infrared (IR)	Bands from 2985 cm ⁻¹ to 1032 cm ⁻¹ (CCl ₄); 1745-1770 cm ⁻¹ (Nujol)	[1]
Mass Spectrometry (MS)	Top m/z peaks: 29, 96, 27	[2]

Key Synthetic Applications and Experimental Protocols

Diethyl 2,2-difluoromalonate is a versatile reagent in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed protocols for some of its most significant applications.

Knoevenagel Condensation

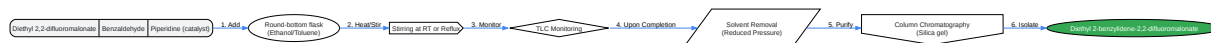
The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β -unsaturated compounds. The electron-withdrawing fluorine atoms in **Diethyl 2,2-difluoromalonate** enhance the acidity of the α -protons, facilitating this reaction.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

- Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **Diethyl 2,2-difluoromalonate** (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or toluene.
- Catalyst Addition:** Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).
- Reaction Conditions:** Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup and Purification:** Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by

column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

- Yield: Typical yields for this reaction are in the range of 85-95%.



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Knoevenagel Condensation Workflow

Reduction to 2,2-Difluoropropane-1,3-diol

The reduction of the ester functionalities in **Diethyl 2,2-difluoromalonate** provides access to valuable difluorinated diols.

Experimental Protocol: Reduction with Lithium Aluminium Hydride (LiAlH₄)

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of **Diethyl 2,2-difluoromalonate** in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Slowly add a solution of LiAlH₄ (typically 1.5-2.0 equivalents) in THF to the stirred solution of the ester. Maintain the temperature at 0 °C during the addition.
- **Reaction Conditions:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.
- **Quenching:** Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
- **Workup and Purification:** Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates and dry over

anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2,2-difluoropropane-1,3-diol.

Application in Drug Discovery and Development

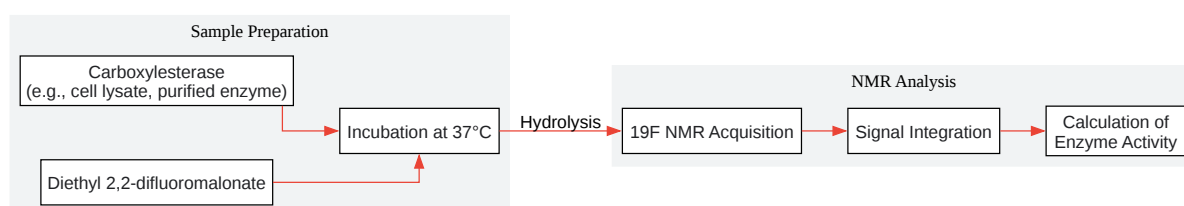
The introduction of the difluoromethylene group is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties. **Diethyl 2,2-difluoromalonate** serves as a key starting material for the synthesis of various biologically active molecules.

Synthesis of Fluorooxindole and 2-Fluoro-2-arylacetic Acid Derivatives

Diethyl 2,2-difluoromalonate is utilized in multi-step synthetic sequences to produce fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. These scaffolds are present in numerous compounds with potential therapeutic applications. The synthesis typically involves a nucleophilic aromatic substitution reaction followed by cyclization and/or decarboxylation steps.

Probe for Carboxylesterase Activity

Diethyl 2,2-difluoromalonate has been employed as a fluorinated probe to measure carboxylesterase activity using ^{19}F NMR spectroscopy.[2] Carboxylesterases are crucial enzymes involved in the metabolism of a wide range of xenobiotics, including many ester-containing drugs.[6] The enzymatic hydrolysis of the ester groups in **Diethyl 2,2-difluoromalonate** leads to a change in the chemical environment of the fluorine atoms, which can be detected and quantified by ^{19}F NMR.[2]



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Carboxylesterase Activity Assay Workflow

Safety Information

Diethyl 2,2-difluoromalonate is classified as an irritant to the eyes, respiratory system, and skin.[2] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for the utilization of **Diethyl 2,2-difluoromalonate** in research and development. Its unique properties and reactivity make it an invaluable tool for the synthesis of advanced materials and novel therapeutic agents.

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